7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Description
7-(2-Chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core. Key structural features include:
- Position 3: A methyl group, common in xanthine derivatives, which may enhance metabolic stability.
- Position 8: A piperidin-1-yl group, a nitrogen-containing heterocycle that can influence solubility and receptor binding .
This compound’s structural framework is shared with several bioactive molecules, particularly in neurological and cardiovascular research, though its specific pharmacological profile remains under investigation.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJQUDRHRSBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains a benzimidazole moiety and a piperidine moiety , both of which are known to interact with various biological targets. Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzimidazoles and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzimidazoles and piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Benzimidazoles and piperidine derivatives have been associated with a wide range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Biological Activity
The compound 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione , also known by its PubChem CID 979136, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other significant therapeutic effects.
- Molecular Formula : C18H21ClN6O2
- Molecular Weight : 388.8 g/mol
- Structural Characteristics : The compound features a purine core substituted with a piperidine ring and a chlorobenzyl group, which are critical for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that the compound exhibits significant anti-cancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF cells. The IC50 value for these cells was reported at approximately 25.72 ± 3.95 μM, suggesting potent cytotoxicity against cancer cells .
- In Vivo Studies : In animal models, treatment with this compound resulted in suppressed tumor growth in mice, indicating its potential as an anti-cancer therapeutic agent .
Anti-Inflammatory Effects
The compound has shown promise in mitigating inflammatory responses:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways. This inhibition may be linked to the modulation of NF-kB signaling pathways .
- Potential Applications : Given its anti-inflammatory properties, the compound could be beneficial in treating conditions characterized by chronic inflammation.
Hypouricemic Effects
The compound has also been evaluated for its effects on uric acid levels:
- Uric Acid Reduction : In studies involving hyperuricemic mice models, the compound demonstrated a capacity to lower plasma uric acid levels effectively. This effect is attributed to the inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
Discussion
The diverse biological activities of 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione suggest that it may serve as a versatile therapeutic agent. Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Additionally, its anti-inflammatory and hypouricemic properties highlight its utility in treating inflammatory diseases and conditions related to elevated uric acid levels.
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Piperazine : Piperidin-1-yl (6-membered ring) in the target compound vs. 4-methylpiperazinylmethyl in ’s analog introduces conformational differences. Piperazine derivatives often exhibit improved solubility due to basic nitrogen .
- Chlorobenzyl Isomerism: The 2-chlorobenzyl group in the target compound vs.
Substituent Variations at Position 3
The methyl group at position 3 is conserved in most analogs, but exceptions exist:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
